molecular formula C22H22ClN3O2 B11310249 2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11310249
M. Wt: 395.9 g/mol
InChI Key: UJGBHGFTRKJJGX-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a dimethylaminophenyl group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 2-(2-chlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 4-(dimethylamino)benzylamine to form the intermediate amide.

    Coupling with pyridine: The intermediate amide is then coupled with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Lacks the dimethylaminophenyl group.

    N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)acetamide: Lacks the chlorophenoxy group.

    2-(2-chlorophenoxy)-N-{[4-(methylamino)phenyl]methyl}-N-(pyridin-2-yl)acetamide: Has a methylamino group instead of a dimethylamino group.

Uniqueness

The presence of both the chlorophenoxy and dimethylaminophenyl groups in 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22ClN3O2/c1-25(2)18-12-10-17(11-13-18)15-26(21-9-5-6-14-24-21)22(27)16-28-20-8-4-3-7-19(20)23/h3-14H,15-16H2,1-2H3

InChI Key

UJGBHGFTRKJJGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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